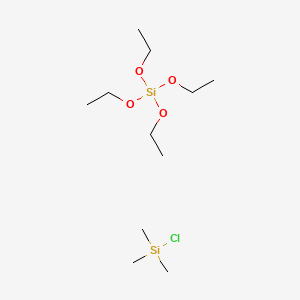
Chloro(trimethyl)silane;tetraethyl silicate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(trimethyl)silane;tetraethyl silicate is a chemical compound with significant applications in various fields. It is known for its unique properties and reactivity, making it valuable in industrial and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of silicic acid (H4SiO4), tetraethyl ester, hydrolysis products with chlorotrimethylsilane involves the hydrolysis of tetraethyl orthosilicate in the presence of chlorotrimethylsilane. The reaction typically occurs under controlled conditions to ensure the desired product formation.
Industrial Production Methods: Industrial production of this compound involves large-scale hydrolysis reactions, often using automated systems to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Types of Reactions:
Hydrolysis: The compound undergoes hydrolysis to form silicic acid and ethanol.
Condensation: It can undergo condensation reactions to form siloxane bonds.
Substitution: The compound can participate in substitution reactions, where the ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Various nucleophiles can be used to replace ethoxy groups.
Major Products:
Hydrolysis: Silicic acid and ethanol.
Condensation: Siloxane polymers.
Substitution: Compounds with different functional groups replacing the ethoxy groups.
Wissenschaftliche Forschungsanwendungen
Chloro(trimethyl)silane;tetraethyl silicate has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various silicon-based materials.
Biology: Employed in the preparation of biocompatible materials for medical implants and drug delivery systems.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent bonding properties.
Wirkmechanismus
The compound exerts its effects through the formation of siloxane bonds, which are crucial for its applications in material science. The hydrolysis and condensation reactions lead to the formation of a network of siloxane bonds, providing structural integrity and stability to the materials.
Vergleich Mit ähnlichen Verbindungen
Tetraethyl orthosilicate: A precursor for silicic acid (H4SiO4), tetraethyl ester.
Chlorotrimethylsilane: Used in the synthesis of various silicon-based compounds.
Hexamethyldisiloxane: Another silicon-based compound with similar applications.
Uniqueness: Chloro(trimethyl)silane;tetraethyl silicate is unique due to its ability to form stable siloxane bonds, making it highly valuable in the synthesis of advanced materials with specific properties.
Eigenschaften
CAS-Nummer |
68440-59-5 |
|---|---|
Molekularformel |
C11H29ClO4Si2 |
Molekulargewicht |
316.97 g/mol |
IUPAC-Name |
chloro(trimethyl)silane;tetraethyl silicate |
InChI |
InChI=1S/C8H20O4Si.C3H9ClSi/c1-5-9-13(10-6-2,11-7-3)12-8-4;1-5(2,3)4/h5-8H2,1-4H3;1-3H3 |
InChI-Schlüssel |
AXPLUGRDYGXLRW-UHFFFAOYSA-N |
SMILES |
CCO[Si](OCC)(OCC)OCC.C[Si](C)(C)Cl |
Kanonische SMILES |
CCO[Si](OCC)(OCC)OCC.C[Si](C)(C)Cl |
Key on ui other cas no. |
68440-59-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















